molecular formula C9H8BrNO B1599187 4-Bromo-2-ethylphenyl isocyanate CAS No. 480439-24-5

4-Bromo-2-ethylphenyl isocyanate

Cat. No.: B1599187
CAS No.: 480439-24-5
M. Wt: 226.07 g/mol
InChI Key: FLIAQDYICDWTPW-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylphenyl isocyanate (BEPI) is a chemical compound that belongs to the isocyanate family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound appears as a clear colorless liquid .


Molecular Structure Analysis

The molecular formula of this compound is CH3CH2C6H3(Br)NCO . It has a molecular weight of 226.07 . The infrared spectrum and proton NMR spectrum conform to the structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that related compounds, such as o-Bromophenyl isocyanide, react with primary amines under CuI catalysis to yield 1-substituted benzimidazoles.


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.5760 . It has a boiling point of 253-254 °C and a density of 1.449 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Benzimidazoles and Thiophenes

o-Bromophenyl isocyanide, a compound related to 4-Bromo-2-ethylphenyl isocyanate, reacts with primary amines under CuI catalysis to yield 1-substituted benzimidazoles. Similarly, 2-bromo-3-isocyanothiophene leads to 3-substituted 3H-thieno[2,3-d]imidazoles, indicating the utility of bromophenyl isocyanates in heterocyclic chemistry (Lygin & Meijere, 2009).

Formation of Selenetimines and Ketenimines

Aryl isoselenocyanates, closely related to this compound, react with diethylamino butynones to afford N-arylselenet-2(2H)-imines. These reactions highlight the potential of bromophenyl isocyanates in the synthesis of selenium-containing organic compounds, with implications for materials science and pharmacology (Atanassov, Linden, & Heimgartner, 2004).

Allophanate Formation in Polymer Chemistry

The reactivity of isocyanates, including those related to this compound, with urethanes at high temperatures has been explored, revealing conditions for allophanate formation. This research is relevant to the development of polyurethane materials and understanding the chemistry underlying polymer degradation and stability (Lapprand et al., 2005).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for synthesizing ureas from carboxylic acids, with isocyanate intermediates playing a crucial role. This method offers a racemization-free pathway, beneficial for medicinal chemistry and drug design (Thalluri et al., 2014).

Safety and Hazards

4-Bromo-2-ethylphenyl isocyanate is harmful if inhaled or absorbed through the skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, and to use personal protective equipment .

Properties

IUPAC Name

4-bromo-2-ethyl-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIAQDYICDWTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403168
Record name 4-Bromo-2-ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-24-5
Record name 4-Bromo-2-ethyl-1-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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